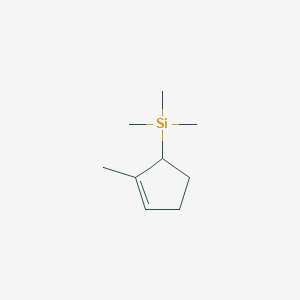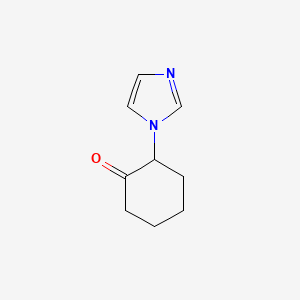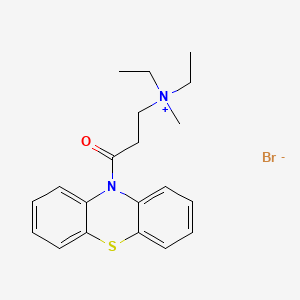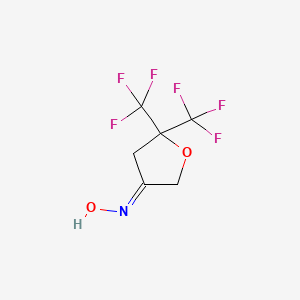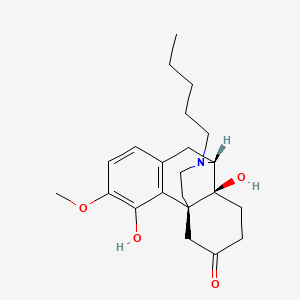
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and oxo functional groups, as well as a pentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxo groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Addition of the Pentyl Side Chain: The pentyl side chain is attached via alkylation reactions, often using pentyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may produce alcohols.
Applications De Recherche Scientifique
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects. It may also interact with other receptors and enzymes, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Noroxycodone: A structurally similar compound with similar functional groups but different side chains.
Oxycodone: Another morphinan derivative with potent analgesic properties.
Hydromorphone: A related compound with a similar core structure but different functional groups.
Uniqueness
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
101318-98-3 |
|---|---|
Formule moléculaire |
C22H31NO4 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
(1R,9R,10S)-3,10-dihydroxy-4-methoxy-17-pentyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H31NO4/c1-3-4-5-11-23-12-10-21-14-16(24)8-9-22(21,26)18(23)13-15-6-7-17(27-2)20(25)19(15)21/h6-7,18,25-26H,3-5,8-14H2,1-2H3/t18-,21-,22-/m1/s1 |
Clé InChI |
LMESMTMYZUOGFN-STZQEDGTSA-N |
SMILES isomérique |
CCCCCN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O |
SMILES canonique |
CCCCCN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)




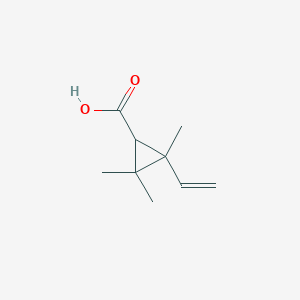
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
